N1-(5-methylisoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide

Description

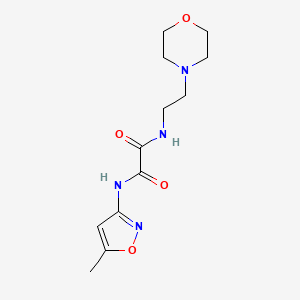

N1-(5-methylisoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a 5-methylisoxazol-3-yl group at the N1 position and a 2-morpholinoethyl moiety at the N2 position. The compound’s design leverages the oxalamide scaffold, known for its versatility in interacting with biological targets, while the substituents influence solubility, metabolic stability, and binding affinity.

Properties

IUPAC Name |

N'-(5-methyl-1,2-oxazol-3-yl)-N-(2-morpholin-4-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O4/c1-9-8-10(15-20-9)14-12(18)11(17)13-2-3-16-4-6-19-7-5-16/h8H,2-7H2,1H3,(H,13,17)(H,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWLLEGKUCTRDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCCN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-(5-methylisoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide typically involves multiple steps, starting with the preparation of the isoxazole ring and the morpholine derivative. The key steps include:

Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Attachment of the Morpholine Moiety: This involves the reaction of the isoxazole derivative with a morpholine compound.

Formation of the Oxalamide Linkage: The final step involves the coupling of the isoxazole-morpholine intermediate with an oxalyl chloride derivative under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N1-(5-methylisoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring or the morpholine moiety.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the specific conditions employed.

Scientific Research Applications

N1-(5-methylisoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N1-(5-methylisoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The isoxazole ring and morpholine moiety allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following table and analysis compare the target compound with structurally and functionally related oxalamides from diverse sources:

Key Comparisons :

Structural Features: Target vs. However, the absence of aromatic methoxy groups (as in S336) may reduce lipid membrane penetration. Target vs. Compound 1c: The 5-methylisoxazole in the target is less sterically hindered and electron-deficient than 1c’s chloro-trifluoromethylphenyl, suggesting differences in target selectivity (e.g., kinase vs. umami receptor binding) .

Biological Activity :

- S336 and FAO/WHO 1769 are validated umami agonists or flavor enhancers, while Compound 1c and 11 are linked to kinase inhibition or drug development . The target’s activity remains speculative but could align with either category depending on substituent-target interactions.

Metabolism and Toxicity: The morpholinoethyl group may undergo oxidation or hydrolysis, contrasting with S336’s pyridinyl group, which is metabolically stable. FAO/WHO compounds share similar metabolic pathways (hydrolysis/oxidation), with NOEL values up to 100 mg/kg bw/day, suggesting a favorable safety profile for structurally related compounds .

Physical Properties :

- The target’s morpholine moiety likely improves solubility compared to the lipophilic dichlorophenyl or trifluoromethyl groups in Compound 1c and 11. However, experimental data (e.g., melting point, logP) are required for direct comparison .

Research Findings and Implications

- Structure-Activity Relationships (SAR) : The isoxazole ring in the target may confer metabolic stability compared to pyridine or phenyl groups, while the morpholine could enhance pharmacokinetic properties .

- Safety: Analogous compounds (e.g., S336, FAO/WHO 1769) exhibit high NOEL values (100 mg/kg bw/day), suggesting that the target’s safety profile may be similarly acceptable .

- Knowledge Gaps: Empirical data on the target’s binding affinity, IC50 values, and metabolic fate are needed to validate hypotheses derived from structural analogs.

Biological Activity

N1-(5-methylisoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features an oxalamide backbone with a 5-methylisoxazole ring and a morpholinoethyl group. Its molecular formula is C₁₃H₁₈N₄O₂, with a molecular weight of 270.31 g/mol. The synthesis typically involves several key steps:

- Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving hydroxylamine derivatives.

- Attachment of the Morpholine Moiety : Nucleophilic substitution reactions are employed to introduce the morpholine group.

- Formation of the Oxalamide Linkage : The final step usually involves coupling with an oxalyl chloride derivative under controlled conditions.

These synthetic routes can be optimized for yield and purity using various catalysts and reaction conditions .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. For instance, studies have shown that oxalamides can target specific signaling pathways involved in cancer progression .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although further research is needed to fully elucidate its spectrum of activity and mechanism .

The precise mechanism by which this compound exerts its biological effects is not fully understood. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to therapeutic outcomes .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study 1 : A recent investigation assessed the anticancer effects of similar oxalamides on breast cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis.

- Study 2 : Another study focused on the antimicrobial effects against Gram-positive bacteria, revealing promising results that warrant further exploration.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(5-methylisoxazol-3-yl)-2-morpholinoacetamide | Isoxazole and morpholine moieties | Anticancer |

| N-(5-methylisoxazol-3-yl)-N2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide | More complex structure | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.